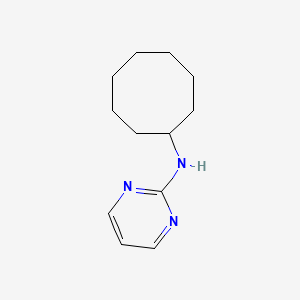
N-cyclooctyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-2-pyrimidinamine (CYCLOPS) is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It belongs to a class of compounds known as kinase inhibitors, which are molecules that interact with enzymes involved in cell signaling pathways. CYCLOPS is a potent inhibitor of several kinases, including the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-pyrimidinamine involves the inhibition of several kinases, including CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the disruption of these processes, resulting in the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of cell death, and the modulation of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell migration and invasion. In addition, this compound has been shown to modulate the immune response, leading to the inhibition of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclooctyl-2-pyrimidinamine is its potency and selectivity for CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cyclooctyl-2-pyrimidinamine. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of CK2 in various disease models, including cancer, neurodegenerative disorders, and inflammation. Finally, the potential therapeutic applications of this compound in these disease models should be further explored, with a focus on developing new treatments that are effective and well-tolerated.
Synthesis Methods
The synthesis of N-cyclooctyl-2-pyrimidinamine involves several steps, starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the purification of the final product is typically achieved using column chromatography. The synthesis of this compound has been described in several publications, and the compound is now commercially available from various suppliers.
Scientific Research Applications
N-cyclooctyl-2-pyrimidinamine has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been investigated in various disease models. One of the most promising areas of research is in the field of cancer, where this compound has been shown to inhibit the growth of several cancer cell lines. Other potential applications include the treatment of neurodegenerative disorders, inflammation, and infectious diseases.
properties
IUPAC Name |
N-cyclooctylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-7-11(8-5-3-1)15-12-13-9-6-10-14-12/h6,9-11H,1-5,7-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGOKSBJLWTLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)
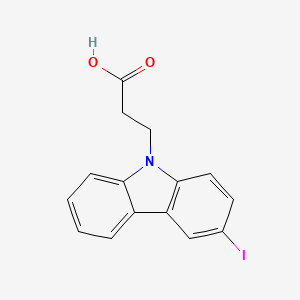
![N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)

![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4996901.png)
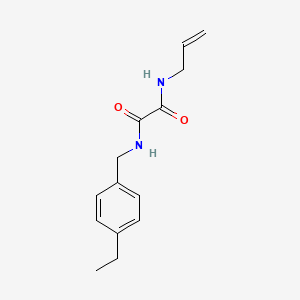
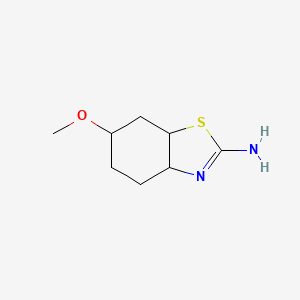
![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)

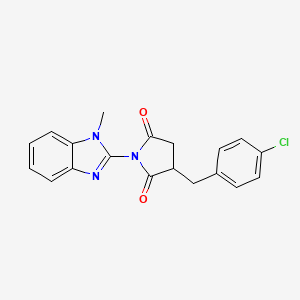
![(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)